
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with a unique structure that combines a benzenesulfonic acid moiety with a benzothiazole and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable amine to form an intermediate, which is then reacted with benzenesulfonic acid and 2-mercaptobenzothiazole under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzothiazole compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: This compound has a similar sulfonic acid group but lacks the benzothiazole and methoxyphenyl groups.
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its overall structure and reactivity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains the methoxyphenyl group but has different functional groups and applications.
Uniqueness
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
116854-88-7 |
|---|---|
Molecular Formula |
C21H19N5O3S3 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]phenyl]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C21H19N5O3S3/c1-29-18-8-4-2-6-16(18)23-20(30)22-14-10-12-15(13-11-14)32(27,28)26-25-21-24-17-7-3-5-9-19(17)31-21/h2-13,26H,1H3,(H,24,25)(H2,22,23,30) |
InChI Key |
WUJFHIOKCPVLTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



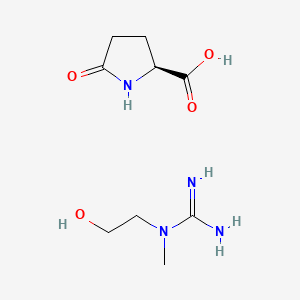

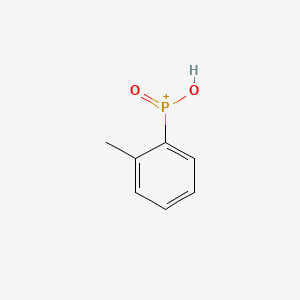
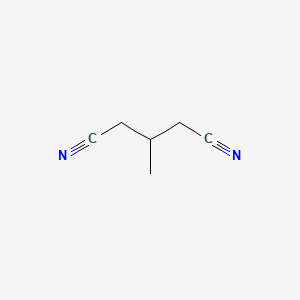
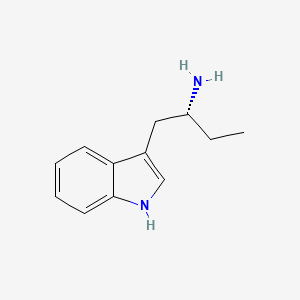



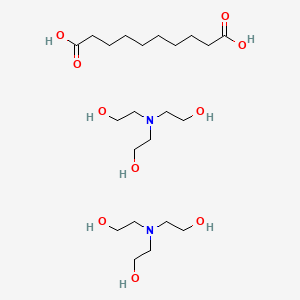
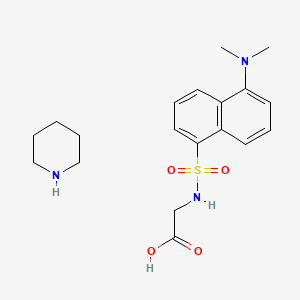
![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
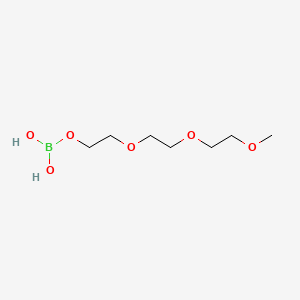
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)
